
5-Aminoindazole
Overview
Description
5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of indazole, characterized by the presence of an amino group at the fifth position of the indazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole typically involves the reduction of 5-nitroindazole. One common method includes dissolving 5-nitroindazole in tetrahydrofuran, adding palladium on carbon as a catalyst, and then subjecting the mixture to hydrogenation under a hydrogen atmosphere at room temperature. The reaction is usually carried out overnight, followed by filtration and solvent removal to obtain this compound as a brown solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
5-Aminoindazole undergoes condensation with acetone (propan-2-one) or mesityl oxide (4-methylpent-3-en-2-one) under catalytic conditions. These reactions form tricyclic quinoline derivatives through cyclization .
General Reaction Pathway:
-
Step 1: Nucleophilic attack by the amino group on the carbonyl carbon of acetone/mesityl oxide.
-
Step 2: Dehydration and cyclization to form a fused quinoline structure.
Catalytic Reaction Optimization
The reaction efficiency varies significantly with catalysts and conditions. Iodine (I₂) emerged as the most effective catalyst due to its eco-friendly and non-toxic properties .
Entry | Catalyst | Time (h) | Yield (%) |
---|---|---|---|
1 | None | 3 | 0 |
2 | I₂ (5–20 mol%) | 3 | 45 |
3 | CuCl | 3 | 20 |
4 | ZnCl₂ | 3 | 45 |
Table 1: Catalyst screening for this compound condensation with acetone under reflux .
Reaction with Mesityl Oxide
Mesityl oxide enhances reaction efficiency due to its conjugated double bond, which stabilizes intermediates.
Entry | Substrate | Reagent | Yield (%) |
---|---|---|---|
1 | 5-Amino-1-methylindazole | Mesityl oxide | 97 |
2 | 5-Aminoindole | Mesityl oxide | 50 |
3 | This compound | Acetone | 45 |
Table 2: Comparative yields using mesityl oxide vs. acetone .
Formation of Quinoline Derivatives
The quinoline products were characterized using ¹H-NMR , ¹³C-NMR , and mass spectrometry:
-
Example Product (III): Molecular ion peak at m/z 228 [M+H]⁺, with fragmentation peaks at m/z 29 (NCH₃⁺) and 41 (HCN⁺) .
-
Structural Confirmation: NMR data confirmed the fused quinoline structure, with aromatic protons resonating at δ 6.8–8.1 ppm and methyl groups at δ 1.2–2.3 ppm .
Comparative Analysis of Reaction Conditions
Parameter | Acetone | Mesityl Oxide |
---|---|---|
Reaction Time | 3–6 hours | 3 hours |
Optimal Catalyst | I₂ (45% yield) | I₂ (97% yield) |
Byproducts | Minimal | None observed |
Table 3: Reaction efficiency comparison .
Mechanistic Insights
Iodine facilitates proton transfer and stabilizes intermediates via halogen bonding. Mesityl oxide’s α,β-unsaturated carbonyl system accelerates cyclization by lowering the activation energy .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Protein Kinase Inhibitors
One of the most significant applications of 5-aminoindazole is in the development of protein kinase inhibitors. Protein kinases play crucial roles in cell signaling and regulation, and their dysregulation is associated with numerous diseases, including cancer. The this compound scaffold serves as a versatile platform for creating affinity reagents that selectively target various protein kinases.
- Mechanism of Action : The indazole core interacts with the ATP-binding sites of protein kinases, forming hydrophobic interactions similar to those made by ATP itself. This binding capability allows for the selective inhibition of kinases, which is essential for drug design targeting specific signaling pathways .
- Research Findings : Studies have shown that derivatives of this compound can inhibit multiple protein kinases at sub-micromolar concentrations. For example, compounds with specific substituents at the 5-position demonstrated enhanced potency against various kinases such as SRC, PKA, and CLK1 .
Biochemical Applications
Affinity Reagents
The modular nature of the this compound scaffold allows for extensive derivatization, making it an excellent candidate for creating affinity reagents used in proteomics. These reagents can enrich specific protein kinases from complex biological mixtures, facilitating the study of kinase functions in cellular contexts.
- Derivatization Techniques : The synthesis of modified 5-aminoindazoles involves acylation and other chemical transformations that introduce diverse functionalities at strategic positions on the indazole core. This flexibility enables researchers to optimize binding properties and selectivity for target kinases .
Corrosion Inhibition
Recent studies have explored the use of this compound and its derivatives as corrosion inhibitors for metals such as carbon steel. The compound exhibits potential protective qualities due to its ability to adsorb onto metal surfaces, forming a barrier against corrosive environments.
- Mechanism : The presence of amino groups in this compound contributes to its adsorption properties, enhancing its effectiveness as a corrosion inhibitor by reducing the electrochemical activity on metal surfaces .
Summary Table of Applications
Case Studies
- Protein Kinase Research : A study demonstrated that various derivatives of this compound could selectively inhibit key protein kinases involved in cancer pathways. The research highlighted how modifying the indazole scaffold could lead to improved potency and selectivity against specific targets.
- Corrosion Studies : Another investigation focused on the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. Results indicated significant reductions in corrosion rates when treated with formulations containing this compound.
Mechanism of Action
The mechanism of action of 5-Aminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain protein kinases, thereby modulating signal transduction pathways. The amino group plays a crucial role in binding to the active sites of these enzymes, affecting their activity and function .
Comparison with Similar Compounds
5-Nitroindazole: Differentiated by the presence of a nitro group instead of an amino group.
6-Aminoindazole: Similar structure but with the amino group at the sixth position.
2-Aminobenzimidazole: Contains a benzimidazole ring with an amino group at the second position.
Uniqueness: 5-Aminoindazole is unique due to its specific position of the amino group, which influences its reactivity and interaction with biological targets. This positional specificity allows for distinct chemical behavior and biological activity compared to its analogs.
Biological Activity
5-Aminoindazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.
This compound (CAS Number: 19335-11-6) is an indazole derivative characterized by the presence of an amino group at the 5-position. Its structure allows for various interactions with biological targets, primarily through inhibition of key enzymes and modulation of inflammatory pathways.
Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study assessed its effect on cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two critical mediators in inflammation.
Table 1: Inhibition of COX-2 and TNF-α by this compound
Compound | Concentration (μM) | % Inhibition COX-2 | % Inhibition TNF-α |
---|---|---|---|
This compound | 50 | 78 | 58 |
Indazole | 50 | 70 | 62 |
Dexamethasone | 31.67 | - | - |
The results indicate that at a concentration of 50 μM, this compound achieved a maximum COX-2 inhibition of 78% and a TNF-α inhibition of 58% . These findings highlight its potential as an anti-inflammatory agent.
Anticancer Activity
This compound has also been studied for its anticancer properties. It has been identified as a potent inhibitor of phosphoinositide-dependent kinase-1 (PDK1), which plays a crucial role in cancer cell proliferation and survival.
Case Study: PDK1 Inhibition
A fragment-based drug discovery approach revealed that this compound derivatives exhibit high ligand efficiency against PDK1. The structure-activity relationship (SAR) studies indicated that modifications to the amino group could enhance inhibitory potency, making it a promising scaffold for developing anticancer therapeutics .
Antibacterial Properties
In addition to its anti-inflammatory and anticancer activities, this compound demonstrates antibacterial effects. A comparative study showed that various indazole derivatives, including this compound, possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Indazoles
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | 15 | Staphylococcus aureus |
Indazole | 12 | Escherichia coli |
Control (Antibiotic) | 20 | - |
The results indicated that while not as potent as standard antibiotics, this compound showed promising activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .
Other Biological Activities
Beyond the highlighted activities, research indicates that this compound may also possess:
Q & A
Q. What are the key considerations for designing synthetic routes to 5-Aminoindazole derivatives in drug discovery?
Category: Basic Research Methodology
Answer:
The synthesis of this compound derivatives requires modular strategies to exploit its scaffold for functionalization. A common approach involves selective modifications at the C-3 and C-5 amine positions. For example:
- Route 1 : Nitroindazole intermediates are reduced via palladium-catalyzed hydrogenation, followed by coupling with carboxylic acids under standard amide bond conditions .
- Route 2 : Selective Boc protection at the N-1 position allows sequential functionalization at C-3 and C-5, enabling diversity for kinase-binding studies .
Key considerations include solvent compatibility (e.g., ethanol for cyclization), reaction temperature (reflux conditions), and purification methods (HPLC for bioactive derivatives).
Q. How can researchers resolve contradictions in experimental data on this compound’s kinase inhibition efficacy?
Category: Advanced Data Analysis
Answer:
Discrepancies in kinase inhibition data may arise from variations in assay conditions (e.g., ATP concentration, buffer pH) or structural heterogeneity of derivatives. To address this:
Standardize Assays : Use consistent ATP concentrations (e.g., 10–100 µM) and validate with positive controls (e.g., staurosporine).
Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Category: Basic Laboratory Practice
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
- Waste Disposal : Follow institutional guidelines for hazardous organic compounds, including neutralization before disposal .
Q. How can this compound’s scaffold be optimized for selective protein kinase profiling?
Category: Advanced Experimental Design
Answer:
Leverage the scaffold’s ATP-binding pocket interactions:
C-3 Modifications : Introduce solvent-exposed groups (e.g., PEG linkers) for reporter molecule attachment without disrupting hydrophobic interactions .
C-5 Modifications : Incorporate bulky substituents (e.g., aryl groups) to exploit deep hydrophobic pockets in specific kinases (e.g., CDK2 or Aurora kinases) .
Binding Affinity Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
Q. What methodologies are recommended for assessing this compound’s role in corrosion inhibition?
Category: Advanced Application
Answer:
In materials science, this compound’s efficacy as a corrosion inhibitor can be evaluated via:
Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in saline solutions to measure corrosion rates .
Nanocomposite Integration : Embed this compound into MgAl-LDHs (layered double hydroxides) via reconstruction of exfoliated nanosheets, followed by SEM/EDS to confirm interlayer incorporation .
Comparative Studies : Benchmark against traditional inhibitors (e.g., benzotriazole) using ASTM standards for industrial coatings.
Q. How should researchers address reproducibility challenges in this compound-based studies?
Category: Advanced Research Practice
Answer:
Ensure reproducibility by:
Documentation : Record synthetic steps (e.g., reaction times, solvent ratios) and characterization data (e.g., <sup>1</sup>H NMR, HRMS) in compliance with ICMJE standards .
Batch Consistency : Use Certificates of Analysis (COA) to verify purity (>95%) and lot-to-lot variability .
Open Data : Share raw datasets (e.g., kinase inhibition curves) in supplementary materials or public repositories.
Q. What are the limitations of this compound in probing kinase-substrate networks?
Category: Advanced Critical Analysis
Answer:
While this compound’s broad kinase affinity is advantageous, limitations include:
- Off-Target Effects : Screen against non-kinase ATPases (e.g., HSP90) to rule out false positives .
- Solubility Constraints : Poor aqueous solubility may require formulation with DMSO or cyclodextrins, potentially altering binding kinetics .
- Structural Rigidity : The indazole core may limit conformational adaptability for kinases with larger ATP pockets (e.g., PIM kinases) .
Properties
IUPAC Name |
1H-indazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOSRUBOXQWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066480 | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19335-11-6 | |
Record name | 1H-Indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.